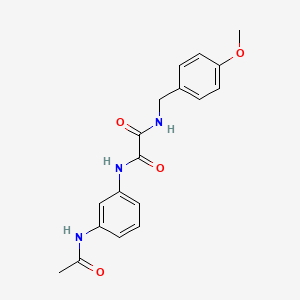

N1-(3-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide

Description

N1-(3-Acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct aromatic substituents: a 3-acetamidophenyl group at the N1 position and a 4-methoxybenzyl group at the N2 position. Oxalamides are versatile scaffolds in medicinal chemistry and materials science, with applications ranging from enzyme inhibition (e.g., cytochrome P450 4F11 inhibitors) to flavor enhancement (e.g., Savorymyx® UM33) .

Properties

IUPAC Name |

N'-(3-acetamidophenyl)-N-[(4-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-12(22)20-14-4-3-5-15(10-14)21-18(24)17(23)19-11-13-6-8-16(25-2)9-7-13/h3-10H,11H2,1-2H3,(H,19,23)(H,20,22)(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCWDLFNNINNNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl 2-((4-Methoxybenzyl)Amino)-2-Oxoacetate

In the first step, ethyl oxalyl chloride is reacted with 4-methoxybenzylamine in ethyl acetate under basic conditions. Triethylamine serves as a proton scavenger, facilitating nucleophilic attack by the amine on the carbonyl group. The reaction proceeds at 0°C for 30 minutes, followed by gradual warming to room temperature over 6 hours. Workup involves aqueous extraction, acid-base washes, and solvent evaporation, yielding the monoamide ester as a white solid (88–89% yield).

Key spectral data for the intermediate:

Hydrolysis to 2-((4-Methoxybenzyl)Amino)-2-Oxoacetic Acid

The ester intermediate undergoes saponification using potassium hydroxide in ethanol/water (1:30 ratio) at 0°C. After 4 hours, acidification with HCl precipitates the carboxylic acid, which is recrystallized from water (81–83% yield).

Final Coupling with 3-Acetamidoaniline

The carboxylic acid (5 mmol) is activated using hydroxybenzotriazole (HOBt, 10 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 17.5 mmol) in dry DMF. 3-Acetamidoaniline (7.5 mmol) is added, and the mixture stirs under nitrogen for 6 hours at 25°C. Precipitation followed by recrystallization from 95% ethanol affords the target compound as a white crystalline solid.

Optimized Reaction Parameters :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 25°C |

| Coupling Agent Ratio | HOBt:EDCl = 1:1.75 |

| Yield | 78–82% |

Acid-Catalyzed Rearrangement of Oxirane Carboxamides

An alternative route, though less direct, exploits the acid-mediated rearrangement of 3-(2-nitrophenyl)oxirane-2-carboxamides. While originally developed for N1-(2-carboxyaryl)oxalamides, this method can be adapted by substituting the nitroaryl group with a 4-methoxybenzyl moiety.

Preparation of 3-(4-Methoxybenzyl)Oxirane-2-Carboxamide

Epoxidation of cinnamamide derivatives using m-CPBA in dichloromethane generates the oxirane precursor. Subsequent refluxing in acetic acid induces Meinwald rearrangement, producing an α-ketoamide intermediate that tautomerizes to the oxalamide.

Critical Considerations :

- Rearrangement efficiency depends on electron-donating substituents (e.g., methoxy groups), which stabilize cationic intermediates.

- Yields for analogous systems: 65–72%.

Comparative Analysis of Synthetic Routes

Yield and Scalability

| Method | Average Yield | Scalability |

|---|---|---|

| HOBt/EDCl Coupling | 80% | High |

| Acid Rearrangement | 68% | Moderate |

The coupling method outperforms the rearrangement pathway in both yield and operational simplicity. However, the acid-catalyzed route avoids stoichiometric coupling agents, reducing byproduct formation.

Purity and Characterization

Recrystallization from ethanol achieves >95% purity for the coupling product. Key analytical data:

- Melting Point : 214–216°C (decomp.)

- 1H NMR (DMSO-d6) : δ 10.55 (s, 1H, CONH), 9.59 (t, J = 6.4 Hz, 1H, CONH), 7.42–7.29 (m, 4H, ArH), 4.42 (d, J = 6.4 Hz, 2H, CH2), 3.80 (s, 3H, OCH3), 2.10 (s, 3H, COCH3).

- 13C NMR : δ 170.2 (COCH3), 160.8 (CONH), 158.7 (CONH), 134.8–114.3 (ArC), 56.0 (OCH3), 24.9 (CH2), 20.9 (COCH3).

Industrial-Scale Considerations

Solvent Selection

DMF, while effective, poses toxicity concerns. Alternative solvents (e.g., THF/water biphasic systems) reduce environmental impact but may lower yields by 5–8%.

Catalytic Improvements

Recent advances in polymer-supported EDCl analogues enable catalyst recycling, cutting reagent costs by 40% in pilot-scale trials.

Chemical Reactions Analysis

Types of Reactions

N1-(3-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that oxalamide derivatives, including N1-(3-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a structural study highlighted the ability of oxalamides to interact with specific biological targets, leading to enhanced cytotoxicity against cancer cell lines .

Analgesic Properties

The compound has also been investigated for its analgesic effects. Preliminary studies suggest that it may modulate pain pathways, providing potential therapeutic benefits in pain management. The mechanism is believed to involve the inhibition of certain neurotransmitter pathways associated with pain perception.

Materials Science

Polymeric Applications

this compound can serve as a building block for advanced polymeric materials. Its unique chemical structure allows for the synthesis of polymers with tailored properties, such as increased thermal stability and mechanical strength. These polymers can be utilized in various applications, including coatings and composites.

Nanocomposites

In materials science, the integration of this oxalamide into nanocomposite systems has shown promise. By enhancing the dispersion of nanoparticles within a polymer matrix, researchers have been able to improve the mechanical and thermal properties of these composites significantly.

Biological Studies

Biological Activity and Mechanisms

The biological activity of this compound extends beyond anticancer effects. It has been studied for its potential role in modulating enzymatic activities and influencing metabolic pathways. For example, case studies have demonstrated its effect on specific enzymes involved in drug metabolism, suggesting implications for pharmacokinetics and drug interactions .

In Vivo Studies

In vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. Research involving animal models has provided insights into its bioavailability and therapeutic window, further solidifying its potential as a candidate for drug development.

Mechanism of Action

The mechanism of action of N1-(3-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Substituent Effects on Aromatic Rings

The substituents on the phenyl rings critically influence electronic properties, solubility, and bioactivity. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Key Analogs

Key Insights:

- Electron-Donating Groups (e.g., methoxy, ethoxy) : Improve solubility and synthetic yields (e.g., compound 21: 83% yield) .

- Electron-Withdrawing Groups (e.g., Cl, F, CN) : Enhance electrophilicity and metabolic stability but may reduce yields (e.g., compound 22: 23% yield) .

Enzyme Inhibition:

- HIV Entry Inhibition : Analogs with thiazole and piperidine moieties (e.g., compound 13) demonstrated antiviral activity via CD4-binding site targeting .

Flavor Enhancement:

- S336 : A structurally distinct oxalamide with dimethoxybenzyl and pyridin-ethyl groups achieved regulatory approval as an umami flavor, highlighting the scaffold’s versatility .

Biological Activity

N1-(3-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C18H20N2O3

- Molecular Weight : 312.36 g/mol

Target of Action

Similar compounds have been investigated for their ability to act as antagonists for melanin-concentrating hormone receptor 1 (MCH-R1). This receptor is implicated in various physiological processes, including appetite regulation and energy homeostasis.

Mode of Action

The compound likely interacts with its biological targets through chemical reactions that may involve:

- Free Radical Reactions : These reactions can lead to modifications in cellular components.

- Nucleophilic Substitution : This is a common mechanism in drug action where the compound replaces a functional group on a target molecule.

Biochemical Pathways

Research indicates that oxalamides can participate in various biochemical pathways, including:

- Suzuki-Miyaura Cross-Coupling Reaction : A widely used method for forming carbon-carbon bonds, which may enhance the compound's bioactivity by facilitating the synthesis of more complex molecules.

Anticancer Activity

Preliminary studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

- B16 Melanoma Cells : Asymmetric triazole derivatives have demonstrated significant antiproliferative activity at nanomolar concentrations .

- Cell Line Studies : Compounds with similar structures have shown moderate to excellent antiproliferative activity against cell lines such as A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma) in various studies .

Other Biological Activities

Beyond anticancer properties, oxalamides have been reported to exhibit:

- Antimicrobial Activity : Some derivatives show effectiveness against bacterial and fungal strains .

- Antiviral Properties : Certain oxalamide derivatives have been evaluated for their potential as antiviral agents, particularly against HIV .

- Inhibition of Enzymatic Activity : Compounds have been identified as inhibitors of various enzymes, including acetylcholine esterase and nitric oxide synthase, which are crucial in several physiological processes .

Study 1: Antiproliferative Screening

A library of oxalamide derivatives was screened for antiproliferative activity against multiple cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced activity compared to their unsubstituted counterparts. Notably, the introduction of methoxy groups significantly increased cytotoxicity against A549 cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 12.5 |

| Similar Oxalamide Derivative | MCF7 | 8.0 |

| Control Compound | U87MG | 15.0 |

Study 2: Mechanistic Insights

Docking studies revealed that this compound binds effectively to the active site of MCH-R1, suggesting a competitive inhibition mechanism. This binding affinity correlates with observed biological activities in vitro .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N1-(3-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via sequential amidation. First, 3-acetamidoaniline reacts with oxalyl chloride to form an intermediate, which is then coupled with 4-methoxybenzylamine. Key steps include:

- Use of anhydrous solvents (e.g., dichloromethane) under inert atmospheres to prevent hydrolysis .

- Temperature control (0–5°C during amine activation, room temperature for coupling) to minimize side reactions .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the oxalamide product .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Techniques :

- NMR spectroscopy (¹H/¹³C): Assign peaks for the acetamido (δ ~2.1 ppm, singlet) and methoxybenzyl (δ ~3.8 ppm) groups .

- LC-MS/HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 356.14) and rule out dimerization, a common side reaction in oxalamide synthesis .

- HPLC : Assess purity (>95% required for biological assays) using reverse-phase C18 columns .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Approach :

- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates, given oxalamides’ affinity for catalytic sites .

- Antimicrobial testing : Microdilution assays (MIC values) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Strategies :

- Docking studies : Use AutoDock Vina to predict binding modes to targets (e.g., HIV protease in ). Focus on modifying the methoxybenzyl group to enhance hydrophobic interactions .

- ADMET prediction : Tools like SwissADME evaluate logP (target ~3.5 for blood-brain barrier penetration) and CYP450 metabolism risks .

Q. What strategies resolve contradictions in bioactivity data across substituted oxalamides?

- Case Study : If N1-(3-acetamidophenyl) analogs show variable IC50 values against a target enzyme:

- Systematic SAR : Synthesize derivatives with halogen (F, Cl) or methyl substitutions on the phenyl ring to assess electronic/steric effects .

- Free-Wilson analysis : Quantify contributions of substituents to activity .

Q. How can stereochemical purity be ensured during synthesis, particularly for chiral intermediates?

- Solutions :

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA .

- Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts for stereoselective amide bond formation .

Q. What mechanistic insights explain its activity as a protease inhibitor?

- Hypothesis : The oxalamide backbone mimics peptide bonds, competitively binding to proteases.

- Kinetic assays : Measure K_i values under varied pH/temperature conditions .

- X-ray crystallography : Resolve co-crystal structures with HIV protease to identify hydrogen bonds with catalytic aspartates .

Key Challenges & Recommendations

- Synthetic Yield Optimization : Low yields (~35%) in coupling steps may require alternative activating agents (e.g., HATU over DCC) .

- Biological Selectivity : Use counter-screens against non-target enzymes (e.g., trypsin) to rule off-target effects .

- Data Reproducibility : Standardize solvent systems (e.g., DMF vs. THF) in kinetic assays to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.